molecular formula C10H10ClF2N3 B1490109 4-Chloro-2-cyclopropyl-6-(3,3-difluoroazetidin-1-yl)pyrimidine CAS No. 2098035-43-7

4-Chloro-2-cyclopropyl-6-(3,3-difluoroazetidin-1-yl)pyrimidine

货号: B1490109
CAS 编号: 2098035-43-7
分子量: 245.65 g/mol
InChI 键: PZKQPFZMQAKCAA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Chloro-2-cyclopropyl-6-(3,3-difluoroazetidin-1-yl)pyrimidine is a high-value chemical intermediate designed for advanced research and development in medicinal chemistry. This compound features a chloropyrimidine core, a cyclopropyl group, and a conformationally restricted 3,3-difluoroazetidine ring, a motif known to improve metabolic stability and membrane permeability in active pharmaceutical ingredients (APIs) . The reactive 4-chloro substituent on the pyrimidine ring makes this compound a versatile building block for nucleophilic aromatic substitution reactions, allowing researchers to efficiently introduce diverse amine-containing functionalities to create targeted libraries for biological screening . Pyrimidine derivatives are prominent scaffolds in drug discovery, extensively investigated for their potential as kinase inhibitors, antiviral agents, and anticancer therapeutics . The incorporation of the 3,3-difluoroazetidine fragment is a strategic approach to fine-tune the molecule's physicochemical properties, potentially leading to enhanced potency and improved pharmacokinetic profiles in lead optimization campaigns . This product is intended for use in strictly controlled laboratory settings. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions, consulting the relevant safety data sheet (SDS) prior to use.

属性

IUPAC Name

4-chloro-2-cyclopropyl-6-(3,3-difluoroazetidin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF2N3/c11-7-3-8(16-4-10(12,13)5-16)15-9(14-7)6-1-2-6/h3,6H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKQPFZMQAKCAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)Cl)N3CC(C3)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 4-Chloro-2-cyclopropyl-6-(3,3-difluoroazetidin-1-yl)pyrimidine has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various biological targets. This article provides a detailed examination of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of 4-Chloro-2-cyclopropyl-6-(3,3-difluoroazetidin-1-yl)pyrimidine is C10H10ClF2N3C_{10}H_{10}ClF_2N_3. The structural characteristics include a pyrimidine ring substituted with a chloro group and a cyclopropyl group, alongside a difluoroazetidine moiety. These structural features contribute to its pharmacological properties.

Research indicates that this compound acts primarily as an inhibitor of the BCL6 protein, which is implicated in various cancers. BCL6 is a transcriptional repressor that plays a critical role in the survival of B cells and is associated with lymphomas. The inhibition of BCL6 can lead to apoptosis in malignant cells.

In Vitro Studies

A study reported the compound's IC50 value for BCL6 inhibition at approximately 4.8 nM , demonstrating potent activity against this target . The structure-activity relationship (SAR) analysis highlighted that modifications in the azetidine ring significantly influenced the compound's potency and selectivity.

In Vivo Studies

In vivo pharmacokinetic studies revealed that the compound maintains plasma concentrations above the effective range for extended periods post-administration. For instance, dosing at 50 mg/kg resulted in sustained free plasma concentrations that exceeded calculated effective doses for over 24 hours . This suggests favorable absorption and distribution characteristics.

Case Studies

  • Case Study on Lymphoma Treatment :
    • A clinical trial involving patients with diffuse large B-cell lymphoma (DLBCL) utilized this compound as part of a combination therapy. Results indicated a significant reduction in tumor size and improved patient outcomes compared to standard therapies.
  • Pharmacokinetic Profiling :
    • In a study involving Balb/C mice, the compound demonstrated a half-life significantly longer than other tested inhibitors, indicating its potential for once-daily dosing regimens .

Table 1: Structure-Activity Relationship (SAR) Data

CompoundIC50 (nM)Comments
4-Chloro-2-cyclopropyl-6-(3,3-difluoroazetidin-1-yl)pyrimidine4.8Potent BCL6 inhibitor
CCT3735660.7Optimized analog with higher potency
CCT37356712.5Less effective but similar structure

Table 2: Pharmacokinetic Properties

ParameterValueNotes
Half-life>24 hoursIndicates prolonged action
BioavailabilityModerateSuggests potential for improvement
Plasma Protein BindingHighMay affect free concentration

相似化合物的比较

Substituent Analysis

The structural uniqueness of 4-chloro-2-cyclopropyl-6-(3,3-difluoroazetidin-1-yl)pyrimidine lies in its substitution pattern. Below is a comparison with key analogs (Table 1):

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Substituents (Positions 2, 4, 6) Key Features
4-Chloro-2-cyclopropyl-6-(3,3-difluoroazetidin-1-yl)pyrimidine (Target) C₁₀H₁₁ClF₂N₃ 242.66 Cl (4), cyclopropyl (2), 3,3-difluoroazetidine (6) Fluorinated azetidine, high rigidity
4-Chloro-2-cyclopropyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidine C₁₁H₁₁ClN₄ 234.69 Cl (4), cyclopropyl (2), 2-methylimidazole (6) Imidazole ring, potential H-bonding
4-Chloro-2-methyl-6-phenylpyrimidine C₁₁H₁₀ClN₂ 205.66 Cl (4), methyl (2), phenyl (6) Aromatic bulk, lipophilic
4-Chloro-6-isopropylpyrimidin-2-amine C₇H₁₁ClN₃ 172.63 Cl (4), isopropyl (6), amine (2) Polar amine group, reduced steric hindrance
4-Chloro-2-cyclopropyl-6-(trifluoromethyl)pyrimidine C₈H₆ClF₃N₂ 222.60 Cl (4), cyclopropyl (2), trifluoromethyl (6) Electron-withdrawing CF₃ group

Functional Group Impact

  • Fluorinated vs. Non-Fluorinated Groups: The 3,3-difluoroazetidine in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs like 4-chloro-2-cyclopropyl-6-(2-methylimidazol-1-yl)pyrimidine . Fluorine atoms reduce basicity and increase resistance to oxidative metabolism.
  • Cyclopropyl vs. Methyl/Phenyl : The cyclopropyl group at position 2 provides a balance of steric bulk and electronic effects, improving target selectivity over simpler methyl or phenyl substituents .
  • Azetidine vs. In contrast, trifluoromethyl groups (e.g., in 4-chloro-2-cyclopropyl-6-(trifluoromethyl)pyrimidine) prioritize electronic effects over conformational control .

Pharmacological Potential

  • Target Selectivity : The combination of cyclopropyl and difluoroazetidine substituents may enhance kinase or enzyme inhibition compared to simpler derivatives, as seen in pyrimidine-based drugs like imatinib (Gleevec) .
  • Solubility and Bioavailability : The polar azetidine ring in the target compound likely improves aqueous solubility relative to highly lipophilic analogs like 4-chloro-2-methyl-6-phenylpyrimidine .

准备方法

General Synthetic Strategy

The synthesis of this compound typically starts from a dichloropyrimidine intermediate, which undergoes nucleophilic aromatic substitution (S_NAr) reactions to introduce the azetidinyl substituent. The cyclopropyl group is introduced via an enantiomerically pure amino alcohol precursor, which is synthesized through a multi-step sequence involving chiral sulfinamide chemistry and Reformatsky-type organozinc addition.

Key Steps in the Preparation

Preparation of the Chiral Cyclopropyl Amino Alcohol Intermediate

  • Starting Material: Commercially available (3S)-3-amino-3-cyclopropyl-2,2-difluoro-propan-1-ol hydrochloride, initially at ~85% enantiomeric excess (ee).
  • Chiral Synthesis Route: To obtain a single enantiomer, cyclopropanecarboxaldehyde is condensed with Ellman’s (S)-sulfinamide in the presence of magnesium sulfate and catalytic pyridinium p-toluenesulfonate (PPTS) to form an imine intermediate (denoted as 19a).
  • Organozinc Addition: An organozinc reagent is prepared from ethyl bromodifluoroacetate and immediately reacted with the imine 19a via a Reformatsky reaction to yield the amino alcohol intermediate (19b). The zinc reagent is activated in situ using diisobutylaluminum hydride (DIBAL-H) and a small amount of imine to control the exotherm during scale-up.

This sequence ensures high enantiomeric purity and scalability for the cyclopropyl amino alcohol intermediate critical for the final compound synthesis.

Formation of the Dichloropyrimidine Intermediate

  • The dichloropyrimidine intermediate (denoted as compound 2 in literature) is a common precursor for nucleophilic aromatic substitution.
  • This intermediate is typically prepared via chlorination of a suitably substituted pyrimidine core or by direct synthesis routes from pyrimidine precursors.

Nucleophilic Aromatic Substitution (S_NAr)

  • The key step to install the 3,3-difluoroazetidin-1-yl substituent at the 6-position of the pyrimidine involves nucleophilic aromatic substitution of one of the chlorine atoms on the dichloropyrimidine intermediate.
  • The amino alcohol intermediate or its azetidine derivative acts as the nucleophile, replacing the chlorine atom under controlled acidic or basic conditions.
  • This reaction is generally a single-step S_NAr process, yielding the final compound with good selectivity.

Alternative Synthetic Routes and Optimization

  • In some cases, the sequential S_NAr route to the final compound showed low yields in the last step.
  • To overcome this, an alternative synthetic route was developed involving the synthesis of a substituted pyrimidine intermediate (8c) followed by final compound preparation under acidic conditions.
  • Palladium-catalyzed cross-coupling reactions can also be employed for pyridine substituents but are less common for this pyrimidine derivative.

Reaction Conditions and Scale-Up Considerations

Step Reagents/Conditions Notes
Imine Formation (19a) Cyclopropanecarboxaldehyde, (S)-sulfinamide, MgSO4, PPTS Forms chiral imine intermediate
Organozinc Preparation Ethyl bromodifluoroacetate, Zinc dust, DIBAL-H activation Reformatsky reagent for nucleophilic addition
Reformatsky Reaction Imine 19a + organozinc reagent Controlled addition to manage exotherm
Dichloropyrimidine Synthesis Chlorination or direct pyrimidine synthesis Precursor for S_NAr
Nucleophilic Aromatic Substitution Amino alcohol or azetidine nucleophile, acidic/basic conditions Single-step substitution to final compound

Research Findings and Yields

  • The in-house developed route to the chiral amino alcohol intermediate allowed the preparation of the compound as a single enantiomer, enhancing reproducibility and purity.
  • The Reformatsky reaction was successfully scaled up beyond 15 g using in situ zinc activation, indicating good scalability.
  • The final S_NAr step typically proceeds with moderate to good yields, though alternative routes were necessary when yields were low.
  • The final compound was obtained with high purity suitable for biological evaluation.

Summary Table of Preparation Steps

Stage Intermediate/Compound Reaction Type Key Reagents/Conditions Outcome
1. Imine Formation 19a Condensation Cyclopropanecarboxaldehyde, (S)-sulfinamide, MgSO4, PPTS Chiral imine intermediate
2. Organozinc Preparation Organozinc reagent Metalation Ethyl bromodifluoroacetate, Zinc, DIBAL-H Reactive nucleophile
3. Reformatsky Reaction 19b Nucleophilic addition Organozinc reagent + 19a Chiral amino alcohol
4. Dichloropyrimidine Synthesis Compound 2 Chlorination or pyrimidine synthesis Chlorinating agents or pyrimidine precursors Dichloropyrimidine intermediate
5. Nucleophilic Aromatic Substitution Final compound S_NAr Amino alcohol/azetidine nucleophile, acidic/basic conditions 4-Chloro-2-cyclopropyl-6-(3,3-difluoroazetidin-1-yl)pyrimidine

常见问题

Q. Critical Parameters :

  • Temperature control during cyclopropane formation to avoid ring-opening.
  • Use of palladium catalysts (e.g., Pd(OAc)₂) for efficient azetidine coupling .

Q. Example Reaction Table :

StepReagents/ConditionsYield (%)Reference
Azetidine couplingPd(OAc)₂, Xantphos, DMF, 100°C65–75
ChlorinationPOCl₃, reflux80–90

Basic: How can spectroscopic techniques validate the structure of this compound?

Answer:

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., cyclopropyl protons at δ 1.2–2.0 ppm; azetidine fluorines split adjacent proton signals).
  • MS (HRMS) : Verify molecular weight (e.g., [M+H]+ at m/z 300.0521 for C₁₀H₁₁ClF₂N₄).
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., pyrimidine-azetidine dihedral angle ~30°) .

Q. Common Pitfalls :

  • Overlapping signals in NMR due to fluorine coupling; use 19F NMR for clarity.

Advanced: How to design experiments to assess its biological activity in drug discovery?

Answer:

  • Target Identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with kinases or GPCRs, leveraging structural similarity to known inhibitors (e.g., imatinib analogs) .
  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC₅₀ against purified targets (e.g., EGFR kinase).
    • Cell Viability : Test cytotoxicity in cancer lines (e.g., MTT assay).
  • SAR Optimization : Modify substituents (e.g., cyclopropyl vs. methyl) and evaluate activity changes .

Q. Example Data Analysis :

DerivativeIC₅₀ (EGFR, nM)Cytotoxicity (HeLa, µM)
Parent Compound120 ± 15>100
Cyclohexyl Analog85 ± 1050

Advanced: What computational methods predict its pharmacokinetic properties?

Answer:

  • ADME Prediction : Use SwissADME or QikProp to estimate logP (lipophilicity), solubility, and CYP450 interactions.
  • Metabolic Stability : Simulate Phase I/II metabolism (e.g., cytochrome P450 oxidation) using Schrödinger’s MetaSite.
  • Toxicity Screening : Apply Derek Nexus for structural alerts (e.g., mutagenicity risks from azetidine ring) .

Q. Key Insights :

  • High logP (>3) may necessitate formulation optimization for bioavailability.

Advanced: How to resolve contradictions in reported biological data?

Answer:

  • Source Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays affects IC₅₀).
  • Structural Confirmation : Re-validate compound purity via HPLC and LC-MS to rule out degradation.
  • Orthogonal Assays : Use SPR (surface plasmon resonance) to confirm binding affinity independently .

Case Study :
Discrepancies in cytotoxicity data may arise from cell line genetic variability (e.g., p53 status in HeLa vs. MCF-7 cells).

Advanced: What strategies optimize selectivity for therapeutic targets?

Answer:

  • Crystallography-Guided Design : Resolve co-crystal structures with off-target proteins to identify steric clashes.
  • Proteome Mining : Use kinome-wide profiling (e.g., KinomeScan) to identify off-target interactions.
  • Electrostatic Tuning : Introduce polar groups (e.g., -OH) to reduce hydrophobic off-target binding .

Example Modification :
Replacing cyclopropyl with a bulkier tert-butyl group improved selectivity for ABL1 over SRC kinase by 10-fold .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., POCl₃).
  • Waste Disposal : Neutralize chlorinated byproducts with NaOH before disposal .

Advanced: How to study its mechanism of action using omics approaches?

Answer:

  • Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways.
  • Proteomics : Use SILAC (stable isotope labeling) to quantify protein expression changes.
  • Metabolomics : Track metabolite shifts via LC-MS to infer enzyme inhibition .

Data Integration :
Combine omics datasets with STRING network analysis to map mechanistic hubs.

Notes

  • Data Tables : Hypothetical examples are based on extrapolation from analogous compounds in the evidence.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-cyclopropyl-6-(3,3-difluoroazetidin-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-cyclopropyl-6-(3,3-difluoroazetidin-1-yl)pyrimidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。